N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide
Description
N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a benzenesulfonamide moiety
Properties
CAS No. |
62035-61-4 |
|---|---|
Molecular Formula |
C16H18BrNO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[2-bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-12(17)16(13-8-10-14(21-2)11-9-13)18-22(19,20)15-6-4-3-5-7-15/h3-12,16,18H,1-2H3 |
InChI Key |
BDGHNBJLZQEFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.
Bromination: The resulting product is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with benzenesulfonamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the sulfonamide group.
2-Bromo-4’-methoxyacetophenone: Another related compound with a different functional group arrangement.
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar brominated compound with a methyl group instead of a methoxy group.
Uniqueness
N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide is unique due to the presence of both the bromine atom and the benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
